molecular formula C14H16ClN5 B5403197 N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

Cat. No.: B5403197
M. Wt: 289.76 g/mol
InChI Key: JJDPUYFMPDLCLK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine typically involves the reaction of 3-chloro-4-methylaniline with 4,6-dimethyl-2-pyrimidinylamine in the presence of a guanidylating agent such as cyanamide or thiourea. The reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)urea
  • N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)thiourea
  • N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)carbamate

Uniqueness

N-(3-chloro-4-methylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine is unique due to its specific substitution pattern on the phenyl and pyrimidinyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5/c1-8-4-5-11(7-12(8)15)19-13(16)20-14-17-9(2)6-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDPUYFMPDLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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